2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a quinoline backbone, which is a heterocyclic aromatic organic compound, and is substituted with several functional groups, including an amino group, a chloro group, and a trifluoromethyl group. The presence of these groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multiple steps. One common method starts with the diazotization of p-trifluoromethylaniline, followed by a condensation reaction with ethyl 2,3-dicyanopropionate under weakly acidic conditions. The resulting intermediate undergoes cyclization and chlorination to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.
Scientific Research Applications
2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-4-phenyl-1,4,5,6,7,8-hexah
Properties
Molecular Formula |
C23H17ClF3N3O |
---|---|
Molecular Weight |
443.8g/mol |
IUPAC Name |
2-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-4-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C23H17ClF3N3O/c24-16-10-9-14(23(25,26)27)11-18(16)30-17-7-4-8-19(31)21(17)20(15(12-28)22(30)29)13-5-2-1-3-6-13/h1-3,5-6,9-11,20H,4,7-8,29H2 |
InChI Key |
HZROCXBZMPPRIW-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(C(=C(N2C3=C(C=CC(=C3)C(F)(F)F)Cl)N)C#N)C4=CC=CC=C4)C(=O)C1 |
Canonical SMILES |
C1CC2=C(C(C(=C(N2C3=C(C=CC(=C3)C(F)(F)F)Cl)N)C#N)C4=CC=CC=C4)C(=O)C1 |
Origin of Product |
United States |
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